molecular formula C20H23NO B4929543 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

Cat. No. B4929543
M. Wt: 293.4 g/mol
InChI Key: MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine, also known as BMS-986168, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the human sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the small intestine.

Mechanism of Action

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine inhibits the human sodium glucose co-transporter 1 (SGLT1) in the small intestine, which is responsible for the absorption of glucose from the gut lumen into the bloodstream. By inhibiting SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine reduces glucose absorption in the small intestine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to improve glucose tolerance and reduce HbA1c levels in animal models of diabetes. In addition, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs. 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has also been shown to reduce body weight and improve lipid profiles in animal models of obesity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its selectivity and potency as an inhibitor of SGLT1. This makes it a promising candidate for the treatment of type 2 diabetes mellitus. However, one limitation of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine. One direction is to optimize the pharmacokinetic properties of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine to improve its efficacy as a therapeutic agent. Another direction is to investigate the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in combination with other anti-diabetic drugs to enhance its therapeutic effects. Furthermore, the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored. Finally, the safety and efficacy of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in human clinical trials should be further investigated.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine involves a series of chemical reactions, including the condensation of 4-biphenylcarboxaldehyde with 2,6-dimethylpiperidine, followed by the reduction of the resulting imine to form the target compound. The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been described in detail in a patent application by Bristol-Myers Squibb.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to reduce glucose absorption in the small intestine, leading to a decrease in blood glucose levels. In preclinical studies, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has demonstrated efficacy in improving glucose tolerance and reducing HbA1c levels in animal models of diabetes. Furthermore, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs, making it a promising candidate for the treatment of type 2 diabetes mellitus.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-6-8-16(2)21(15)20(22)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.